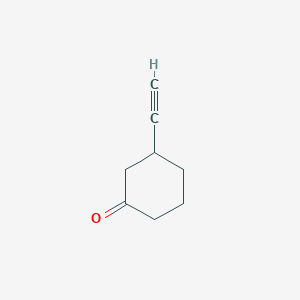

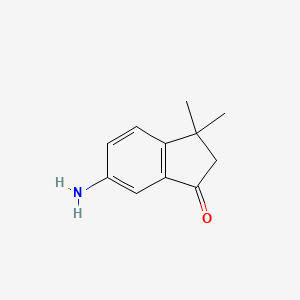

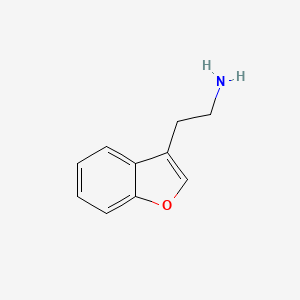

1-(3-Hydroxypyridin-4-yl)ethanone

Übersicht

Beschreibung

The compound "1-(3-Hydroxypyridin-4-yl)ethanone" is a chemical entity that can be derived from pyridone-based structures. While the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related pyridone and hydroxyphenyl ethanone derivatives, which can be useful in understanding the synthesis, molecular structure, chemical reactions, and physical and chemical properties of similar compounds.

Synthesis Analysis

The synthesis of related compounds involves various strategies. For instance, 3-hydroxy-4-pyridones can be transformed into 4-methoxy-3-oxidopyridinium ylides, which can undergo cycloaddition to synthesize azabicyclo[3.2.1]octane moieties, potentially applicable to tropane alkaloids synthesis . Another approach involves the synthesis of enehydroxylamino ketones through condensation, treatment with metallated intermediates, and 1,3-dipolar cycloadditions . These methods highlight the versatility in synthesizing complex structures that could be adapted for the synthesis of "1-(3-Hydroxypyridin-4-yl)ethanone".

Molecular Structure Analysis

Crystallographic studies provide insights into the molecular structure of related compounds. For example, the crystal structure of 1-(2-hydroxy-4,5-dimethylphenyl)ethanone was investigated using X-ray diffraction and supported by computational studies, revealing the CO up-OH down conformation . Similarly, the crystal structure of 1-(4-hexyloxy-3-hydroxyphenyl)ethanone was determined, showing different spatial arrangements in its polymorphs . These studies suggest that "1-(3-Hydroxypyridin-4-yl)ethanone" could also exhibit interesting conformational properties.

Chemical Reactions Analysis

The reactivity of related compounds can be quite diverse. For instance, chloro-substituted 1-hydroxy-2-acetylideneimidazolidines can react with sodium cyanide to form nitriles, which upon oxidation form persistent vinyl nitroxides . Additionally, 2-azido-1-(2-hydroxyphenyl)ethanones can undergo unexpected cyclization reactions with terminal alkynoates to yield aminobenzofuran derivatives . These examples demonstrate the potential reactivity of "1-(3-Hydroxypyridin-4-yl)ethanone" in various chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied through various techniques. For instance, a series of (3-alkoxymethyl-4-hydroxyphenyl)ethanones were prepared and their structures confirmed by spectroscopic methods, with molecular modeling used to establish stable conformations . The thermal behavior and phase transitions of polymorphs have also been investigated, providing insights into the stability and intermolecular interactions of these compounds . These studies suggest that "1-(3-Hydroxypyridin-4-yl)ethanone" would also have specific physical and chemical properties that could be characterized similarly.

Wissenschaftliche Forschungsanwendungen

Transformations in Organic Chemistry

1-(3-Hydroxypyridin-4-yl)ethanone has been utilized in transformations within organic chemistry. A study demonstrated its role in the formation of 1-(1H-pyrazol-3-yl)ethanone hydrazone, which was analyzed using IR and 1H NMR spectra. This type of transformation is significant for creating new chemical entities in organic synthesis (Smolyar, 2010).

Synthesis and Biological Evaluation

Another research focused on the synthesis and biological evaluation of compounds derived from 1-(3-Hydroxypyridin-4-yl)ethanone. The study involved preparing derivatives and evaluating their antimicrobial activities, highlighting the compound's relevance in pharmaceutical research (Sherekar et al., 2022).

Spectroscopic Characterization and Cytotoxic Studies

The compound has also been subject to spectroscopic characterization and cytotoxic studies. A research team synthesized a derivative of 1-(3-Hydroxypyridin-4-yl)ethanone, using it as a starting material for further chemical reactions. The study not only characterized the compound but also evaluated its cytotoxicity, offering insights into its potential biological applications (Govindhan et al., 2017).

Applications in Sensing Technologies

In sensing technologies, a derivative of 1-(3-Hydroxypyridin-4-yl)ethanone was used to develop a highly selective and sensitive probe for hydrogen sulfide (H2S). This application is essential in the study of biological systems and can contribute to advancements in biochemical sensing (Fang et al., 2019).

Antimicrobial Research

Its derivatives have been explored in antimicrobial research, with studies synthesizing new compounds from 1-(3-Hydroxypyridin-4-yl)ethanone and testing them for antimicrobial properties against various bacteria. This research underscores the compound's potential in developing new antimicrobial agents (Wanjari, 2020).

Electrosynthesis Methods

Electrochemical methods have been applied in the synthesis of phenylpiperazine derivatives using 1-(3-Hydroxypyridin-4-yl)ethanone. This approach represents a greener, more efficient route for synthesizing complex organic compounds, demonstrating the compound's versatility in various synthesis methods (Nematollahi & Amani, 2011).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with the compound include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Relevant Papers A paper titled “Design, synthesis and evaluation of 3-hydroxypyridin-4-ones as inhibitors of catechol-O-methyltransferase” discusses the synthesis and evaluation of a series of 3-hydroxypyridin-4-one derivatives, including 1-(3-Hydroxypyridin-4-yl)ethanone, as potential inhibitors of catechol-O-methyltransferase . Another paper titled “Synthesis and iron chelating properties of hydroxypyridinone and…” might also be relevant .

Wirkmechanismus

Target of Action

It’s known that many hydroxypyridinone derivatives are used as iron chelators , suggesting that 1-(3-Hydroxypyridin-4-yl)ethanone may interact with iron ions in the body.

Mode of Action

It’s suggested that it acts as an inhibitor of ferroptosis, a form of regulated cell death . Ferroptosis is characterized by iron-dependent lipid peroxidation, and most reported inhibitors of ferroptosis are either radical-trapping antioxidants or iron chelators .

Biochemical Pathways

Given its potential role as a ferroptosis inhibitor, it may impact pathways related to iron metabolism and oxidative stress .

Pharmacokinetics

It’s suggested that it has high gastrointestinal absorption and is bbb permeant .

Result of Action

As a potential ferroptosis inhibitor, it may prevent cell death induced by iron-dependent lipid peroxidation .

Action Environment

It’s suggested that it should be stored in an inert atmosphere at room temperature .

Eigenschaften

IUPAC Name |

1-(3-hydroxypyridin-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c1-5(9)6-2-3-8-4-7(6)10/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REYSBWKWFPSDDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

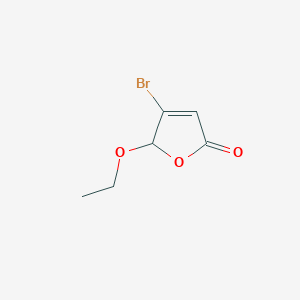

CC(=O)C1=C(C=NC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50510265 | |

| Record name | 1-(3-Hydroxypyridin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50510265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Hydroxypyridin-4-yl)ethanone | |

CAS RN |

30152-05-7 | |

| Record name | 1-(3-Hydroxypyridin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50510265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-hydroxypyridin-4-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-Chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1281378.png)

![6-Bromo-2-methylimidazo[1,2-a]pyridine](/img/structure/B1281379.png)